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Cyclo(D-phe-D-his) -

Cyclo(D-phe-D-his)

Catalog Number: EVT-13911749
CAS Number:
Molecular Formula: C15H16N4O2
Molecular Weight: 284.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(D-phenylalanine-D-histidine) is a cyclic dipeptide that belongs to the class of diketopiperazines. Dipeptides are formed when two amino acids are linked by a peptide bond, and in this case, both amino acids are in their D-configuration, which can influence the compound's biological activity and stability. Cyclo(D-phenylalanine-D-histidine) is notable for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Source

This compound can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase techniques. It may also be derived from natural sources, though specific natural occurrences of cyclo(D-phenylalanine-D-histidine) have not been extensively documented.

Classification

Cyclo(D-phenylalanine-D-histidine) is classified as a cyclic dipeptide or diketopiperazine. Diketopiperazines are characterized by their cyclic structure formed by the condensation of two amino acids, leading to unique properties compared to linear peptides.

Synthesis Analysis

Methods

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of amino acid residues to a growing peptide chain attached to a solid support. The use of protecting groups is essential to prevent unwanted reactions during synthesis.
  2. Solution-Phase Synthesis: This involves dissolving the amino acids in a solvent and allowing them to react under controlled conditions. This method can sometimes yield higher purity products but may require additional purification steps.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and minimize side reactions. The cyclization step often involves dehydrating agents or coupling reagents that facilitate the formation of the cyclic structure.

Molecular Structure Analysis

Structure

Cyclo(D-phenylalanine-D-histidine) has a molecular formula of C13H14N2O2C_{13}H_{14}N_2O_2. The cyclic structure is formed by the amide bonds between the carboxylic acid group of one amino acid and the amine group of another.

Data

  • Molecular Weight: Approximately 230.26 g/mol
  • 3D Structure: The spatial arrangement can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into its conformation in solution.
Chemical Reactions Analysis

Reactions

Cyclo(D-phenylalanine-D-histidine) can participate in various chemical reactions typical for diketopiperazines, including:

  1. Hydrolysis: Under acidic or basic conditions, it can revert to its constituent amino acids.
  2. Ligand Binding: It may interact with various biological receptors or enzymes, influencing its pharmacological activity.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing its use in biological assays.

Mechanism of Action

Process

The mechanism through which cyclo(D-phenylalanine-D-histidine) exerts its biological effects is likely multifaceted:

  1. Antimicrobial Activity: It may disrupt bacterial cell membranes or interfere with metabolic pathways.
  2. Anticancer Activity: The compound could induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA fragmentation.

Data

Research indicates that cyclic dipeptides can modulate signaling pathways related to cell growth and apoptosis, making them promising candidates for drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo hydrolysis and other reactions typical for peptides.
Applications

Scientific Uses

Cyclo(D-phenylalanine-D-histidine) has potential applications in several areas:

  1. Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug formulation.
  2. Biochemical Research: Used as a tool to study peptide interactions within biological systems.
  3. Nutraceuticals: Potential use in dietary supplements due to its bioactive properties.

Research continues to explore its full potential, particularly regarding its efficacy and mechanisms in various biological contexts.

Biosynthesis Pathways and Enzymatic Mechanisms

Role of Non-Ribosomal Peptide Synthetases (NRPSs) in Cyclodipeptide Assembly

Non-ribosomal peptide synthetases (NRPSs) are multi-modular enzymatic assembly lines responsible for synthesizing structurally complex peptides, including cyclo(D-Phe-D-His). These megasynthetases operate independently of the ribosome and exhibit exceptional versatility in incorporating non-proteinogenic amino acids and generating D-configured residues [1] [9].

Domain Organization and Catalytic Mechanism

The NRPS machinery for cyclo(D-Phe-D-His) assembly minimally comprises two modules, each containing core domains:

  • Adenylation (A) domain: Selects and activates specific amino acid substrates (Phe and His) through ATP-dependent adenylation. Structural analyses reveal that A domains contain a conserved substrate-binding pocket where 8–10 residues dictate specificity via steric and electrostatic constraints [9].
  • Peptidyl Carrier Protein (PCP) domain: Tethers activated amino acids via a phosphopantetheinyl linker. The thioesterification reaction covalently attaches aminoacyl-AMP intermediates to the PCP’s thiol group [1] [2].
  • Condensation (C) domain: Catalyzes peptide bond formation between PCP-bound amino acids. For cyclo(D-Phe-D-His), the C domain must accommodate D-amino acids, necessitating conformational flexibility [9].

Table 1: Core NRPS Domains in Cyclo(D-Phe-D-His) Biosynthesis

DomainFunctionKey Residues/Features
ASubstrate selection and adenylationSubstrate-specificity code; ATP-binding motif
PCPThioesterification of amino acids; inter-domain shuttlingPhosphopantetheinyl attachment site (Ser residue)
CPeptide bond formation; stereochemical controlDonor and acceptor substrate tunnels; catalytic histidine
EEpimerization of L-His to D-HisCatalytic dyad (Cys-His); racemization activity

Epimerization and Cyclization

A dedicated epimerization (E) domain within the His-activating module catalyzes the conversion of L-His to D-His. This domain facilitates α-carbon proton abstraction, allowing free rotation and inversion to the D-configuration [1]. Subsequent peptide bond formation yields a linear D-Phe-D-His intermediate. Termination is mediated by a thioesterase (TE) domain, which releases the dipeptide via intramolecular cyclization. The TE active site orients the terminal thioester toward the N-terminal amine, enabling nucleophilic attack to form the diketopiperazine ring [1] [9].

Cyclodipeptide Synthase (CDPS)-Mediated tRNA-Dependent Biosynthesis

Cyclodipeptide synthases (CDPSs) represent an evolutionarily distinct pathway for cyclodipeptide biosynthesis. Unlike NRPSs, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs) from ribosomal translation, linking primary and secondary metabolism [1] [4].

Catalytic Mechanism and tRNA Hijacking

CDPSs utilize a ping-pong mechanism involving two solvent-accessible substrate pockets (P1 and P2):

  • P1 pocket: Binds the first aa-tRNA (e.g., His-tRNA^His^). The aminoacyl moiety is transferred to a conserved catalytic serine (e.g., Ser26 in AlbC), forming an aminoacyl-enzyme intermediate.
  • P2 pocket: Accommodates the second aa-tRNA (e.g., Phe-tRNA^Phe^). Nucleophilic attack by the P1-bound aminoacyl group yields a dipeptidyl-enzyme intermediate.
  • Cyclization: A conserved tyrosine residue (Tyr167 in AlbC) facilitates intramolecular cyclization and product release [1] [4].

Table 2: Key Catalytic Residues in CDPS Enzymes

ResidueRole in CatalysisConservation
Ser26Forms aminoacyl-enzyme intermediate with first substrateUniversal in CDPS family
Tyr167Deprotonates amine nucleophile; promotes cyclizationUniversal
Glu171Stabilizes oxyanion transition state during peptide bond formationUniversal
Tyr189Positions substrates for condensationUniversal

Stereochemical Limitations

While CDPSs efficiently generate LL-cyclodipeptides (e.g., cyclo(L-His-L-Phe)), they lack epimerization activity. Consequently, CDPSs cannot directly produce DD-configurations like cyclo(D-Phe-D-His). This highlights the NRPS pathway as the primary route for such stereoisomers [1] [4]. Engineering CDPSs to accept D-aa-tRNAs remains unexplored but could expand their biocatalytic utility.

Substrate Specificity of Aminoacyl-tRNA Utilization in Cyclo(D-phe-D-his) Formation

Substrate selection is a critical determinant of cyclodipeptide identity. For cyclo(D-Phe-D-His), specificity operates at two levels:

  • Amino acid activation (NRPS A domains or aaRSs for tRNA charging).
  • tRNA molecular recognition (CDPS P1/P2 pockets).

Amino Acid Selection by A Domains and aaRSs

  • NRPS pathway: The Phe-specific A domain discriminates against aromatic analogs via a hydrophobic binding pocket with π-stacking capacity. His activation requires recognition of the imidazole ring, mediated by hydrogen bonding to conserved aspartate residues [9].
  • tRNA-dependent pathway: Histidinyl-tRNA synthetase (HisRS) exhibits stringent selectivity for His. Mutational studies show that HisRS variants with expanded binding pockets can charge non-canonical histidine analogs (e.g., 3-(2-pyridyl)-L-alanine) onto tRNA^His^, enabling incorporation into CDPs by permissive CDPSs [4] [7].

tRNA Identity and P1/P2 Binding

CDPS enzymes exhibit dual specificity for both amino acids and their cognate tRNAs:

  • P1 pocket: Favors polar residues (e.g., His) due to hydrogen-bonding networks with residues like Asn40 (NYH-type CDPSs). Engineering deeper/hydrophobic P1 pockets shifts specificity toward Phe or Leu [4].
  • tRNA recognition: Positively charged patches in helix α4 interact electrostatically with the tRNA phosphate backbone. The tRNA^His^ anticodon loop is a key determinant for P1 binding, while tRNA^Phe^ recognition relies on the variable loop [1] [7].

Table 3: Substrate Specificity Determinants in Cyclodipeptide Biosynthesis

FactorNRPS PathwayCDPS Pathway
Amino acid selectionA-domain specificity code (e.g., DAVVF for Phe)P1/P2 pocket polarity and volume
Stereochemical controlEpimerization domains convert L- to D-amino acidsExclusively L-amino acids incorporated
tRNA dependenceNot requiredEssential; tRNA identity elements dictate efficiency
Key constraintsC-domain acceptor site compatibility with D-residuesP1 pocket steric exclusion of D-aminoacyl-tRNAs

Properties

Product Name

Cyclo(D-phe-D-his)

IUPAC Name

(3R,6R)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m1/s1

InChI Key

HLXXMJDWTBXTOR-CHWSQXEVSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC3=CN=CN3

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